molecular formula C25H23N B159685 1,2,5-Tribenzylpyrrole CAS No. 132752-02-4

1,2,5-Tribenzylpyrrole

Cat. No. B159685
M. Wt: 337.5 g/mol
InChI Key: RGLBGWYXPYEOIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,5-Tribenzylpyrrole is a chemical compound with the molecular formula C25H21N. It is a pyrrole derivative that has been extensively studied for its potential applications in various fields of science, including biochemistry, pharmacology, and materials science.

Mechanism Of Action

The mechanism of action of 1,2,5-tribenzylpyrrole is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in cell division and proliferation. It may also induce apoptosis in cancer cells by activating the caspase cascade.

Biochemical And Physiological Effects

1,2,5-Tribenzylpyrrole has been shown to exhibit potent antifungal and antibacterial activity. It has also been shown to induce apoptosis in cancer cells. In addition, it has been investigated for its potential use as a building block for the synthesis of novel polymers and materials.

Advantages And Limitations For Lab Experiments

The advantages of using 1,2,5-tribenzylpyrrole in lab experiments include its potent antifungal and antibacterial activity, its ability to induce apoptosis in cancer cells, and its potential use as a building block for the synthesis of novel polymers and materials. However, its limitations include its toxicity and potential side effects, as well as the need for further research to fully understand its mechanism of action.

Future Directions

For the study of 1,2,5-tribenzylpyrrole include further investigation of its mechanism of action, as well as its potential applications in the fields of biochemistry, pharmacology, and materials science. In addition, research is needed to explore its potential use as a building block for the synthesis of novel polymers and materials. Further studies are also needed to determine its toxicity and potential side effects, as well as its efficacy in vivo.

Synthesis Methods

1,2,5-Tribenzylpyrrole can be synthesized using several methods, including the Pictet-Spengler reaction, the Fischer indole synthesis, and the Sonogashira coupling reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst. The Fischer indole synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. The Sonogashira coupling reaction involves the reaction of an aryl halide with an alkynyl compound in the presence of a palladium catalyst.

Scientific Research Applications

1,2,5-Tribenzylpyrrole has been extensively studied for its potential applications in various fields of science. In biochemistry, it has been shown to exhibit potent antifungal and antibacterial activity. In pharmacology, it has been shown to have potential as an anticancer agent, as it can induce apoptosis in cancer cells. In materials science, it has been investigated for its potential use as a building block for the synthesis of novel polymers and materials.

properties

CAS RN

132752-02-4

Product Name

1,2,5-Tribenzylpyrrole

Molecular Formula

C25H23N

Molecular Weight

337.5 g/mol

IUPAC Name

1,2,5-tribenzylpyrrole

InChI

InChI=1S/C25H23N/c1-4-10-21(11-5-1)18-24-16-17-25(19-22-12-6-2-7-13-22)26(24)20-23-14-8-3-9-15-23/h1-17H,18-20H2

InChI Key

RGLBGWYXPYEOIP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2=CC=C(N2CC3=CC=CC=C3)CC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(N2CC3=CC=CC=C3)CC4=CC=CC=C4

synonyms

1,2,5-TRIBENZYLPYRROLE

Origin of Product

United States

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